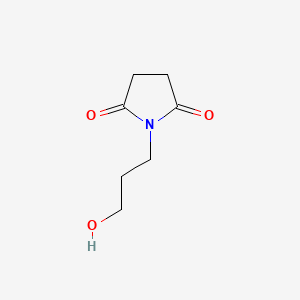

1-(3-Hydroxypropyl)pyrrolidine-2,5-dione

Descripción

Contextualizing Pyrrolidine-2,5-dione Scaffolds in Medicinal Chemistry and Chemical Synthesis

The pyrrolidine-2,5-dione ring system, also known as the succinimide (B58015) nucleus, is a privileged scaffold in drug discovery. researchgate.netbldpharm.com This five-membered heterocyclic motif is a key structural component in numerous compounds with diverse pharmacological activities. bldpharm.combeilstein-journals.org Its prevalence in medicinal chemistry can be attributed to its unique combination of properties, including its ability to participate in hydrogen bonding, its metabolic stability, and its capacity to serve as a rigid core for the spatial orientation of various functional groups. researchgate.net

The versatility of the pyrrolidine-2,5-dione scaffold is evident in the broad spectrum of biological targets with which its derivatives interact. Research has demonstrated the efficacy of these compounds as anticonvulsants, anti-inflammatory agents, anticancer therapeutics, and antimicrobials. bldpharm.combeilstein-journals.org

Anticonvulsant Activity: The succinimide core is famously represented by the anti-epileptic drug ethosuximide (B1671622). Many other derivatives have been synthesized and evaluated for their potential to treat seizures, often by interacting with ion channels in the central nervous system. researchgate.net

Anti-inflammatory Properties: A number of N-substituted pyrrolidine-2,5-dione derivatives have been investigated for their anti-inflammatory effects. These compounds have been shown to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase. cymitquimica.com

Anticancer Potential: The pyrrolidine-2,5-dione moiety is also a feature in the design of novel anticancer agents. Its structural framework has been incorporated into molecules targeting various aspects of cancer cell proliferation and survival. researchgate.net

Antimicrobial Applications: Researchers have explored the potential of pyrrolidine-2,5-dione derivatives as antibacterial and antifungal agents, with some compounds showing promising activity against various pathogens. bldpharm.com

In the realm of chemical synthesis, the pyrrolidine-2,5-dione structure serves as a versatile building block. Its functional groups can be readily modified, allowing for the construction of complex molecular architectures. nih.govechemi.com The synthesis of the core itself can be achieved through various methods, often involving the cyclization of succinic acid derivatives with primary amines. mdpi.com This accessibility and chemical tractability make the pyrrolidine-2,5-dione scaffold a valuable tool for synthetic chemists.

While detailed research findings specifically for 1-(3-Hydroxypropyl)pyrrolidine-2,5-dione are limited, its structure, featuring a hydroxylpropyl side chain, suggests potential for further functionalization or for influencing its pharmacokinetic properties. The hydroxyl group can serve as a handle for conjugation to other molecules or for forming hydrogen bonds with biological targets.

Table of Physicochemical Properties of Pyrrolidine-2,5-dione Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Biological Role |

| Pyrrolidine-2,5-dione (Succinimide) | C4H5NO2 | 99.09 | Core scaffold, Anticonvulsant |

| Ethosuximide | C7H11NO2 | 141.17 | Anticonvulsant |

| This compound | C7H11NO3 | 157.17 | Chemical Intermediate |

Detailed Research Findings on Pyrrolidine-2,5-dione Scaffolds

A review of the literature highlights several key findings regarding the broader class of pyrrolidine-2,5-dione derivatives:

Structure-Activity Relationship (SAR) Studies: Extensive SAR studies have been conducted on various series of pyrrolidine-2,5-dione derivatives to optimize their biological activity. These studies have shown that the nature of the substituent on the nitrogen atom and at the 3- and 4-positions of the ring significantly influences their pharmacological profile. researchgate.netcymitquimica.com

Mechanism of Action: For different therapeutic areas, the mechanism of action of pyrrolidine-2,5-dione derivatives has been elucidated. For instance, as anticonvulsants, they are known to modulate the activity of T-type calcium channels. As anti-inflammatory agents, their effects are often mediated through the inhibition of pro-inflammatory enzymes. researchgate.netcymitquimica.com

Synthetic Methodologies: A variety of synthetic routes have been developed for the preparation of substituted pyrrolidine-2,5-diones. These methods include the condensation of succinic anhydrides with amines, Michael additions to maleimides, and multicomponent reactions, offering chemists a range of options to access diverse derivatives. nih.govechemi.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-(3-hydroxypropyl)pyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c9-5-1-4-8-6(10)2-3-7(8)11/h9H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZMBWDGCFLVNTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30310386 | |

| Record name | NSC226270 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30310386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56058-21-0 | |

| Record name | NSC226270 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226270 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC226270 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30310386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-hydroxypropyl)pyrrolidine-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 1 3 Hydroxypropyl Pyrrolidine 2,5 Dione

Established Synthetic Routes to 1-(3-Hydroxypropyl)pyrrolidine-2,5-dione

The foundational methods for the synthesis of this compound primarily rely on the formation of the imide ring through the reaction of dicarboxylic acid derivatives with primary amines. These established routes are valued for their reliability and simplicity.

Synthesis via Amidation of Dicarboxylic Acid Derivatives

The most direct and widely employed method for the synthesis of N-substituted pyrrolidine-2,5-diones is the reaction of succinic anhydride (B1165640) with a primary amine. In the case of this compound, this involves the reaction of succinic anhydride with 3-aminopropanol. This two-step process begins with the nucleophilic attack of the amine on the anhydride, leading to the opening of the ring to form an intermediate amic acid. Subsequent cyclodehydration, typically achieved through heating, results in the formation of the desired imide ring. mdpi.com

A general representation of this reaction is as follows:

Figure 1: General reaction scheme for the synthesis of this compound.

Figure 1: General reaction scheme for the synthesis of this compound.This method's versatility is demonstrated in its application for creating more complex molecules. For instance, derivatives of this compound have been synthesized as part of peptide-based inhibitors for severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) main protease (Mpro). researchgate.net In these syntheses, the core structure is often prepared and then further functionalized.

| Reactants | Conditions | Product | Reference |

| Succinic anhydride, 3-aminopropanol | Heating | This compound | mdpi.com |

| 1-(3-Hydroxypropyl)-1H-pyrrole-2,5-dione, Peptides | Coupling agents | Peptide derivatives | researchgate.net |

Rearrangement Reactions in Pyrrolidine-2,5-dione Synthesis

While direct amidation is common, rearrangement reactions offer an alternative pathway to the pyrrolidine-2,5-dione core. One notable example is the synthesis of pyrrolidinedione derivatives from coumarins, which involves a Nef-type rearrangement. rsc.org This process is initiated by a Michael addition of nitromethane (B149229) to a coumarin (B35378) derivative. The subsequent steps involve a Nef-type rearrangement of the nitromethyl group, followed by cyclization to form the pyrrolidine (B122466) ring, accompanied by the opening of the lactone ring of the coumarin. rsc.org

A quantum chemical study of this one-pot synthesis has elucidated the mechanism, highlighting the energy barriers at each stage. The final cyclization step to form the pyrrolidine ring has a very low energy barrier, making this a favorable pathway. rsc.org While this specific example leads to a 1-hydroxy-4-(2-hydroxyphenyl)pyrrolidine-2,5-dione derivative rather than the titular compound, the principle of using a rearrangement to construct the core ring system is a significant synthetic strategy.

Advanced Synthetic Strategies for Substituted Pyrrolidine-2,5-diones and Related Analogs

To address the growing demand for molecular diversity and sustainable chemical processes, advanced synthetic strategies have been developed. These include multi-component reactions and mechanochemical approaches, which offer advantages in terms of efficiency and environmental impact.

Multi-component Reactions in Pyrrolidine-2,5-dione Synthesis

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach is highly convergent and atom-economical. Polysubstituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones have been synthesized via eco-friendly MCRs involving aromatic aldehydes, amines, and dialkyl acetylenedicarboxylate (B1228247) or sodium diethyl oxalacetate. nih.gov

In a specific example, 1,4,5-trisubstituted pyrrolidine-2,3-dione (B1313883) derivatives were prepared from 4-acetyl-3-hydroxy-3-pyrroline-2-ones, which themselves were synthesized through a three-component reaction of an aromatic aldehyde, aniline, and ethyl 2,4-dioxovalerate. nih.govbeilstein-journals.orgresearchgate.netnih.gov These reactions demonstrate the potential to rapidly generate libraries of substituted pyrrolidine-dione derivatives.

| Reaction Type | Components | Product Class | Reference |

| Three-component | Aromatic aldehyde, Aniline, Ethyl 2,4-dioxovalerate | 4-Acetyl-3-hydroxy-3-pyrroline-2-ones | nih.govbeilstein-journals.orgresearchgate.netnih.gov |

| Three-component | Aromatic aldehydes, Amines, Dialkyl acetylenedicarboxylate | Polysubstituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones | nih.gov |

Mechanochemical Approaches for Pyrrolidine-2,5-dione Derivatives

Mechanochemistry, the use of mechanical force to induce chemical reactions, is an emerging green chemistry technique that can reduce or eliminate the need for solvents. While the direct mechanochemical synthesis of this compound is not extensively documented, related reactions have been explored.

For example, the reaction between succinic anhydride and 2-aminothiazole (B372263) has been carried out in a mechanochemical reactor. This solid-state approach was found to be more efficient than traditional solution-based synthesis for producing the corresponding succinamide (B89737). Although this reaction yields a succinamide rather than a cyclic imide, it demonstrates the feasibility of using mechanochemistry for reactions involving succinic anhydride, a key precursor for the target compound. Further research in this area could lead to solvent-free methods for the synthesis of N-substituted pyrrolidine-2,5-diones.

Radiochemical Synthesis and Labeling Strategies of Pyrrolidine-2,5-dione Conjugates for Research Applications

The pyrrolidine-2,5-dione moiety is a valuable component in the design of radiolabeled probes for biomedical imaging and research. Specifically, N-succinimidyl esters are widely used for the radiolabeling of biomolecules.

N-succinimidyl-4-[18F]fluorobenzoate ([18F]SFB) is a well-established prosthetic group for the radiofluorination of peptides and other biomolecules. nih.gov The synthesis of [18F]SFB itself involves multiple steps, but its subsequent conjugation to a biomolecule containing a primary amine is a straightforward process. This conjugation results in a stable amide bond, linking the fluorine-18 (B77423) radiolabel to the target molecule via the succinimide-derived linker.

The isopeptide N(epsilon)-(gamma-glutamyl)-L-lysine has been successfully labeled with 18F using [18F]SFB. nih.gov The labeling reaction was found to be robust, proceeding efficiently under various temperature and pH conditions. This highlights the utility of the succinimide (B58015) core structure in facilitating the development of radiotracers.

Furthermore, novel [18F]-labeled thiol prosthetic groups have been developed for the site-selective conjugation to maleimide-containing biomolecules. nih.gov This demonstrates the versatility of the pyrrolidine-2,5-dione (maleimide) system in radiochemical labeling strategies. The reaction of a radiolabeled thiol with a maleimide-functionalized peptide proceeds rapidly and with high conversion, which is crucial when working with short-lived isotopes like fluorine-18. nih.gov

| Radiolabeled Prosthetic Group | Target Functional Group | Application | Reference |

| N-succinimidyl-4-[18F]fluorobenzoate ([18F]SFB) | Primary amines | Labeling of peptides and biomolecules | nih.gov |

| [18F]-labeled thiol | Maleimides | Site-selective labeling of peptides | nih.gov |

Structure Activity Relationship Sar Studies and Molecular Design Principles for Pyrrolidine 2,5 Dione Derivatives

Impact of Substituent Patterns on Biological Activity Profiles

The introduction of various functional groups onto the pyrrolidine-2,5-dione scaffold profoundly influences its interaction with biological targets, thereby modulating its therapeutic effects.

The size, shape, and electronic properties of alkyl and aryl substituents, particularly at the 3-position of the pyrrolidine-2,5-dione ring, play a crucial role in determining the anticonvulsant and anti-inflammatory activities of these compounds.

In the realm of anticonvulsant agents, SAR studies have revealed that the nature of the substituent at the 3-position significantly impacts the efficacy in different seizure models. For instance, derivatives bearing a bulky 3-benzhydryl or a smaller 3-isopropyl group have demonstrated favorable protection in the subcutaneous pentylenetetrazole (scPTZ) seizure test. mdpi.com Conversely, compounds with a 3-methyl group or those that are unsubstituted at this position have shown greater activity in the maximal electroshock (MES) test. mdpi.com The presence of a non-aromatic sec-butyl group at the 3-position has also been found to positively influence anticonvulsant activity. mdpi.comnih.gov

Furthermore, the nature of the aryl group in N-substituted derivatives has a marked effect on their anti-inflammatory properties, specifically as inhibitors of cyclooxygenase (COX) enzymes. For example, in a series of N-substituted pyrrolidine-2,5-dione derivatives, the presence of a pyridin-2-yl or a p-tolyl group led to significant COX-2 inhibition. nih.gov

| Compound | Substituent at Position 3 | N-Substituent | Biological Activity | Quantitative Data | Reference |

|---|---|---|---|---|---|

| Compound with 3-benzhydryl group | Benzhydryl | Arylpiperazine | Anticonvulsant (scPTZ) | Favorable protection | mdpi.com |

| Compound with 3-isopropyl group | Isopropyl | Arylpiperazine | Anticonvulsant (scPTZ) | Favorable protection | mdpi.com |

| Compound with 3-methyl group | Methyl | Arylpiperazine | Anticonvulsant (MES) | More active than benzhydryl/isopropyl derivatives | mdpi.com |

| Unsubstituted at position 3 | H | Arylpiperazine | Anticonvulsant (MES) | More active than benzhydryl/isopropyl derivatives | mdpi.com |

| 69k | sec-Butyl | Acetamide with 3-trifluoromethylphenylpiperazine | Anticonvulsant (MES) | ED₅₀ = 80.38 mg/kg | nih.gov |

| PRLD4 | 2-oxo-2-(pyridin-2-yl)ethyl | 4-sulfonamidophenyl | COX-2 Inhibition | IC₅₀ ≈ 0.8 µM | nih.gov |

| PRLD5 | 2-oxo-2-(p-tolyl)ethyl | 4-sulfonamidophenyl | COX-2 Inhibition | IC₅₀ ≈ 0.8 µM | nih.gov |

The incorporation of hydroxyl groups and other polar functionalities can significantly enhance the biological activity of pyrrolidine-2,5-dione derivatives, often through increased hydrogen bonding interactions with target enzymes or receptors.

In the context of anticancer activity, the introduction of a hydroxyl group at the 2-position of a pendant phenyl ring has been shown to increase antiproliferative activity. mdpi.com Similarly, the presence of a 2-methoxybenzyl group at the 3-position of a 1-phenyl-pyrrolidine-2,5-dione has been noted for its potential to influence biological interactions. ontosight.ai

The antimicrobial properties of these derivatives are also influenced by the presence of polar groups. Studies have shown that compounds bearing hydroxyl and methoxy (B1213986) substituents on a phenyl ring exhibit notable antimicrobial activity. uobasrah.edu.iq

| Compound | Position and Nature of Polar Group | Biological Activity | Quantitative Data | Reference |

|---|---|---|---|---|

| 114d | Hydroxy group at position 2 of a phenyl ring | Antiproliferative | Increased activity compared to non-hydroxylated analogs | mdpi.com |

| 5a | - | Antimicrobial (Enterococcus faecalis) | MIC = 0.25 µM | uobasrah.edu.iq |

| 5g | - | Antimicrobial (Enterococcus faecalis) | MIC = 0.25 µM | uobasrah.edu.iq |

| 5a | - | Antimicrobial (Candida albicans) | MIC = 0.125 µM | uobasrah.edu.iq |

The introduction of halogens and other electron-withdrawing groups is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. In the case of pyrrolidine-2,5-dione derivatives, such modifications have led to compounds with potent anticonvulsant, enzyme inhibitory, and antitumor activities.

For anticonvulsant activity, derivatives with a phenylpiperazine moiety bearing a 3-trifluoromethyl group were found to be highly active in the MES test, while 3,4-dichlorophenylpiperazines were effective in both the MES and scPTZ tests. mdpi.com One notable compound, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione, exhibited a significantly lower ED₅₀ value in the MES test compared to the reference drug valproic acid. mdpi.com

In the realm of enzyme inhibition, 3-chloro-1-aryl pyrrolidine-2,5-diones have been identified as strong inhibitors of human carbonic anhydrase I and II, with Kᵢ values in the low nanomolar range. researchgate.net Furthermore, a pyrazoline-substituted pyrrolidine-2,5-dione hybrid containing a 4-fluorophenyl group demonstrated excellent antiproliferative activity against MCF7 and HT29 cancer cell lines. nih.gov

| Compound | Halogen/Electron-Withdrawing Group | Biological Activity | Quantitative Data | Reference |

|---|---|---|---|---|

| Compound with 3-trifluoromethylphenylpiperazine | 3-CF₃ | Anticonvulsant (MES) | Most active in series | mdpi.com |

| Compound with 3,4-dichlorophenylpiperazine | 3,4-di-Cl | Anticonvulsant (MES & scPTZ) | Active in both tests | mdpi.com |

| Compound 6 | 2-Cl, 4-F | Anticonvulsant (MES) | ED₅₀ = 68.30 mg/kg | mdpi.com |

| 3-chloro-1-aryl pyrrolidine-2,5-dione | 3-Cl | Carbonic Anhydrase I Inhibition | Kᵢ = 23.27–36.83 nM | researchgate.net |

| 3-chloro-1-aryl pyrrolidine-2,5-dione | 3-Cl | Carbonic Anhydrase II Inhibition | Kᵢ = 10.64–31.86 nM | researchgate.net |

| S2 | 4-F | Antitumor (MCF7) | IC₅₀ = 0.78 µM | nih.gov |

| S2 | 4-F | Antitumor (HT29) | IC₅₀ = 0.92 µM | nih.gov |

Stereochemical Considerations in Pyrrolidine-2,5-dione Bioactivity

The three-dimensional arrangement of atoms in a molecule is a critical determinant of its biological activity. nih.govresearchgate.net The pyrrolidine (B122466) ring, being a saturated heterocycle, can adopt non-planar conformations, and the presence of stereogenic centers leads to the existence of different stereoisomers. nih.govresearchgate.net The spatial orientation of substituents on the pyrrolidine-2,5-dione scaffold can significantly influence the binding affinity to target proteins, resulting in different biological profiles for different stereoisomers. nih.govresearchgate.net

The synthesis of enantiopure pyrrolidine-2,5-dione derivatives is therefore a key strategy in drug discovery to obtain compounds with improved potency and reduced off-target effects. For instance, the absolute configuration of chiral pyrrolidine-2,5-diones has been determined using chiroptical spectroscopic methods and single-crystal X-ray diffraction, which is crucial for understanding their interaction with biological macromolecules. nih.gov

Scaffold Modifications and Isoelectronic Replacements within the Pyrrolidine-2,5-dione Framework

Scaffold modification and isoelectronic replacement are powerful tools in medicinal chemistry to optimize the properties of a lead compound. niper.gov.in In the context of pyrrolidine-2,5-dione derivatives, these strategies have been employed to explore new chemical space and improve pharmacological profiles.

An example of scaffold modification includes the substitution of a thiophene (B33073) ring with an unsubstituted phenyl moiety in a series of anticonvulsant agents. nih.gov However, in this particular case, the structural change did not lead to an improvement in pharmacological activity. nih.gov Another modification involves the replacement of a pyrrolidine-2-thione (B1333366) with a pyrrolidin-2-one, which in one study, did not significantly affect the activity towards the target protein. nih.gov

Bioisosteric replacement of the amide bond is another relevant strategy. Amide bonds can be susceptible to metabolic degradation, and their replacement with more stable isosteres can improve the pharmacokinetic properties of a drug candidate. While not a direct modification of the pyrrolidine-2,5-dione core itself, many derivatives contain amide linkages in their side chains, making this a pertinent design consideration. nih.gov

Pharmacological Research and Biological Activity Spectrum of 1 3 Hydroxypropyl Pyrrolidine 2,5 Dione and Its Derivatives

Research on Antiviral Activity and Mechanisms

The pyrrolidine (B122466) scaffold is a key component in the development of various antiviral agents. nih.gov While direct research on the antiviral properties of 1-(3-Hydroxypropyl)pyrrolidine-2,5-dione is limited, studies on its structural analogs have shown promising results against several viruses.

One significant mechanism of action is the inhibition of viral enzymes essential for replication. For instance, a series of pyrrolidine derivatives synthesized from 4-hydroxy-L-proline demonstrated potent inhibitory activity against the neuraminidase of the Influenza A (H3N2) virus. Neuraminidase is a crucial enzyme that facilitates the release of new virus particles from infected cells. Several of these compounds exhibited inhibitory concentrations (IC₅₀) in the low micromolar range, comparable to the known neuraminidase inhibitor oseltamivir, marking them as potential lead compounds for new anti-influenza drugs.

Additionally, the broader class of N-substituted heterocyclic compounds, which includes pyrrolidine-2,5-dione derivatives, has been investigated for activity against other viruses like Herpes Simplex Virus type 1 (HSV-1) and Human Immunodeficiency Virus (HIV). nih.govnih.gov Some N,N'-bis-5-nitropyrimidyl derivatives of dispirotripiperazine have shown potent, structure-dependent inhibition of HSV-1 replication. nih.gov Similarly, certain derivatives have been evaluated for their activity against HIV-1 and HIV-2, with some acting as prodrugs that release an active antiviral agent within the cell. nih.gov These findings underscore the potential of the pyrrolidine-2,5-dione scaffold as a platform for developing novel antiviral therapies.

Investigations into Antineoplastic Mechanisms and Targets

Derivatives of pyrrolidine-2,5-dione are a significant area of cancer research, with compounds demonstrating activity through various mechanisms, including apoptosis induction, enzyme inhibition, and disruption of critical protein-protein interactions. nih.govresearchgate.net

Induction of Apoptosis and Mitochondrial Pathways

A primary mechanism through which pyrrolidine-2,5-dione derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Research on hybrid molecules combining the pyrrolidine-2,5-dione and pyrazoline scaffolds has shown that these compounds can trigger apoptosis in cancer cells. researchgate.net One way they achieve this is by decreasing the levels of the anti-apoptotic protein Bcl-2. researchgate.net The Bcl-2 family of proteins are key regulators of the mitochondrial pathway of apoptosis, and reducing the levels of anti-apoptotic members lowers the threshold for cell death.

Studies on pyrazoline-substituted pyrrolidine-2,5-dione hybrids revealed remarkable cytotoxic effects against human breast (MCF7) and colon (HT29) cancer cell lines. researchgate.net In vivo studies using a human colon cancer xenograft model in nude mice further confirmed the antitumor efficacy of these compounds, demonstrating significant tumor growth inhibition. researchgate.net Similarly, novel pyrrolidine diketopiperazines have been shown to selectively inhibit melanoma cells by inducing late-onset apoptosis. researchgate.net

Enzyme Inhibition in Cancer Biology (e.g., IDO1, Aromatase, Cytochrome P450 Enzymes)

Targeting enzymes involved in cancer progression is another key strategy, and pyrrolidine-2,5-dione derivatives have been developed as potent inhibitors of several important enzymes.

Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is an enzyme that plays a role in immune evasion by cancer cells through the catabolism of the amino acid L-tryptophan. google.com Inhibiting IDO1 is a promising strategy in cancer immunotherapy. The pyrrolidine-2,5-dione scaffold has been identified as a core structure for the development of novel IDO1 inhibitors, with patent literature describing various derivatives for the treatment of cancer. google.comwipo.int For example, (3S)-3-(5-fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione has been studied in complex with the related enzyme TDO2, highlighting the role of this scaffold in targeting tryptophan metabolism pathways. nih.gov

Aromatase and Cytochrome P450 Enzymes: Aromatase, a cytochrome P450 enzyme, is responsible for the final step in estrogen biosynthesis and is a key target in hormone-dependent breast cancer. Several novel pyrrolidine-2,5-dione based compounds have been synthesized and evaluated for their inhibitory activity against human placental aromatase. Compounds such as 1-cyclohexyl-3-[2'(4"-aminophenyl) ethyl] pyrrolidine-2,5-dione and 1-octyl-3-[2'(4"-aminophenyl) ethyl] pyrrolidine-2,5-dione showed good inhibition, with IC₅₀ values comparable to the clinically used inhibitor Aminoglutethimide. These derivatives also showed inhibitory activity against other cytochrome P450 enzymes like 17α-hydroxylase/17,20-lyase (P450(17)α), which is involved in androgen synthesis.

| Compound | Target Enzyme | Inhibitory Concentration (IC₅₀) | Reference Compound | Reference IC₅₀ |

|---|---|---|---|---|

| 1-cyclohexyl-3-[2'(4"-aminophenyl) ethyl] pyrrolidine-2,5-dione | Aromatase | 23.8 ± 4.6 µM | Aminoglutethimide | 20.0 ± 2.6 µM |

| 1-octyl-3-[2'(4"-aminophenyl) ethyl] pyrrolidine-2,5-dione | Aromatase | 24.6 ± 1.8 µM | Aminoglutethimide | 20.0 ± 2.6 µM |

| 1-cyclohexyl-3-[2'(4"-aminophenyl) ethyl] pyrrolidine-2,5-dione | P450(17)α | 18.5 ± 1.9 µM | Ketoconazole | 12.1 ± 2.9 µM |

Inhibition of Protein-Protein Interactions (e.g., MDM2-p53)

The interaction between the tumor suppressor protein p53 and its negative regulator, Murine Double Minute 2 (MDM2), is a critical target in oncology. scispace.comresearchgate.net Disrupting this interaction can reactivate p53, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53. scispace.com The pyrrolidine scaffold, often integrated into more complex structures like spirooxindoles, has proven to be a privileged structure for designing potent MDM2-p53 inhibitors. nih.govscispace.com

Structure-based design has led to the discovery of novel pyrrolidone derivatives that act as potent inhibitors. nih.gov These compounds mimic the key residues of p53 that bind to MDM2, effectively blocking the interaction. ascentagepharma.com For example, researchers have identified pyrrolidone derivatives with inhibitory constants (Ki) in the nanomolar range. nih.gov Further optimization of these initial hits has yielded compounds with improved potency and selectivity against tumor cells. nih.gov Some of these novel pyrrolidone-based inhibitors have been shown to effectively inhibit tumor growth in xenograft models. researchgate.netnih.gov One compound was also identified as a potent dual inhibitor of both MDM2 and its homolog MDMX, another negative regulator of p53. nih.govnih.gov

| Compound Scaffold | Example Compound | Inhibitory Constant (Ki) | Notes |

|---|---|---|---|

| Pyrrolidone | Compound 5 | 780 nM | Initial nanomolar inhibitor from structure-based design. nih.gov |

| Pyrrolidone | Compound 41 | 260.0 nM | Potent MDM2/MDMX dual inhibitor. nih.gov |

| Pyrrolidone | Compound 60a | 150.0 nM | Highly potent derivative with improved activity. nih.gov |

| Spiro[pyrrolidin-3,2-oxindole] | General Series | Not Specified | Experimentally validated to inhibit MDM2-p53 interaction. scispace.com |

Research into Neurological and Central Nervous System Activities

The pyrrolidine-2,5-dione core is a well-established pharmacophore for CNS-active agents, particularly in the development of anticonvulsant and antidepressant drugs. nih.govmdpi.com Its derivatives have been extensively studied for their ability to modulate neurotransmitter systems. nih.govnih.gov

Modulation of Neurotransmitter Receptors (e.g., GABA, Serotonin (B10506) Receptors)

Serotonin Receptors: A significant body of research has focused on 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives as ligands for serotonin (5-HT) receptors, which are key targets for treating depression and other CNS disorders. nih.gov These compounds have shown potent activity as ligands for the 5-HT1A receptor and the serotonin transporter (SERT). nih.gov The modulation of these targets is a cornerstone of modern antidepressant therapy. mdpi.com Studies have identified derivatives with high affinity for both the 5-HT1A receptor and SERT, and subsequent in vivo tests confirmed that these ligands possess properties characteristic of 5-HT1A receptor agonists. nih.gov The design of these multi-target ligands aims to achieve a more effective antidepressant profile. nih.gov Further investigations have also explored their affinity for other serotonin receptors like 5-HT2A, 5-HT2C, 5-HT6, and 5-HT7, as well as dopamine (B1211576) D2 receptors, to refine their pharmacological profiles. nih.govmdpi.com

GABA Receptors: The GABAergic system is the primary inhibitory neurotransmitter system in the CNS, and modulation of GABAA receptors is a key mechanism for many anticonvulsant and anxiolytic drugs. nih.govmdpi.com Pyrrolidine-2,5-dione derivatives have been investigated for their anticonvulsant properties, and their mechanism of action is thought to involve interaction with components of the GABAergic system. nih.govnih.gov For example, studies on certain 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione hybrids evaluated their effects on GABA transporters to help determine their anticonvulsant mechanisms. nih.govmdpi.com Additionally, research into novel pyrroloindoline compounds, which share structural similarities, has identified them as potent positive allosteric modulators (PAMs) of the α1β2γ2 GABAA receptor, enhancing the inhibitory effect of GABA. nih.gov This suggests that the broader pyrrolidine scaffold is a promising template for developing new modulators of GABAergic neurotransmission.

Anticonvulsant Activity in Pre-clinical Models

The pyrrolidine-2,5-dione ring is a well-established structural foundation for anticonvulsant agents, with the antiepileptic drug ethosuximide (B1671622) being a prominent example. nih.gov Consequently, numerous derivatives have been synthesized and evaluated in preclinical models of epilepsy. nih.govnih.gov These studies often employ a battery of standardized tests to determine the spectrum of anticonvulsant activity.

Key preclinical models used to assess these compounds include:

Maximal Electroshock (MES) Test: This model is indicative of a compound's ability to prevent the spread of seizures, suggesting potential efficacy against generalized tonic-clonic seizures. nih.govmdpi.com

Subcutaneous Pentylenetetrazole (scPTZ) Test: This test identifies compounds that can raise the seizure threshold, suggesting utility in absence seizures. nih.govmdpi.com

6-Hz Psychomotor Seizure Test: This model is used to screen for agents effective against psychomotor seizures and is considered a model for therapy-resistant focal seizures. nih.govmdpi.com

Research has shown that hybrid molecules incorporating the pyrrolidine-2,5-dione core with fragments of other known antiepileptic drugs (AEDs) like levetiracetam (B1674943) or lacosamide (B1674222) can result in broad-spectrum anticonvulsant activity. nih.govnih.gov For instance, certain 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives have demonstrated potent efficacy in both the MES and 6 Hz models. mdpi.com Similarly, (2,5-dioxopyrrolidin-1-yl)(phenyl)acetamide derivatives have shown significant protection in MES, scPTZ, and 6 Hz seizure models. mdpi.comacs.org

The mechanism of action for many of these derivatives is believed to involve the modulation of neuronal voltage-sensitive sodium and/or calcium ion channels, which are major targets for most AEDs. nih.govnih.gov For example, one promising compound, 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride, exhibited balanced inhibition of both sodium and L-type calcium channels. nih.gov

Table 1: Anticonvulsant Activity of Selected Pyrrolidine-2,5-dione Derivatives in Preclinical Models

| Compound Derivative | Preclinical Test | Result (ED₅₀ mg/kg) | Reference Compound (ED₅₀ mg/kg) |

|---|---|---|---|

| 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride | MES | 62.14 | Valproic Acid (252.7) |

| 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride | 6 Hz | 75.59 | Valproic Acid (130.6) |

| (2,5-Dioxopyrrolidin-1-yl)(phenyl)acetamide Derivative 30 | MES | 45.6 | Not Specified |

| (2,5-Dioxopyrrolidin-1-yl)(phenyl)acetamide Derivative 30 | 6 Hz (32 mA) | 39.5 | Not Specified |

| 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione Derivative 33 | MES | 27.4 | Not Specified |

| 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione Derivative 33 | 6 Hz (32 mA) | 30.8 | Not Specified |

Antidepressant and Anxiolytic-like Effects

Beyond anticonvulsant properties, the pyrrolidine-2,5-dione scaffold has been explored for its potential in treating mood and anxiety disorders. nih.gov Research has focused on designing derivatives that interact with key neurotransmitter systems implicated in depression and anxiety, such as the serotonergic system.

A series of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives were synthesized and found to be potent ligands for the 5-HT1A receptor and the serotonin transporter (SERT), both of which are established targets for antidepressant medications. nih.govresearchgate.net In vivo studies confirmed that several of these compounds exhibited functional activity characteristic of 5-HT1A receptor agonists. nih.gov The dual-target approach, aiming for compounds that modulate both 5-HT1A receptors and SERT, is a recognized strategy in the development of new antidepressants. researchgate.net

In the context of anxiety, some pyridoindole derivatives, which are structurally related to certain pyrrolidine-2,5-diones, have been evaluated for anxiolytic activity. nih.gov For instance, one such derivative demonstrated anxiolytic effects in the elevated plus-maze test in rats without significantly affecting locomotor activity. nih.gov Another study on a quinolizine derivative showed anxiolytic-like activity in the hole-board test, an effect that was blocked by antagonists of the GABA-A and 5-HT2A receptors, suggesting the involvement of these pathways. mdpi.com

Table 2: Receptor Binding Affinity of Selected Pyrrolidine-2,5-dione Derivatives

| Compound Class | Target | Activity/Affinity |

|---|---|---|

| 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives | 5-HT1A Receptor | Significant affinity, agonist properties |

| 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives | Serotonin Transporter (SERT) | Significant affinity |

| Pyridoindole derivatives | GABA-A Receptor | Implicated in anxiolytic activity |

Research on Antimicrobial and Quorum Sensing Inhibition

Pyrrolidine-2,5-dione derivatives have been identified as possessing antimicrobial properties, making them a subject of interest in the search for new antibacterial and antifungal agents. nih.govresearchgate.net Studies have evaluated their efficacy against a range of microorganisms, including both Gram-negative and Gram-positive bacteria, as well as yeasts. nih.govbohrium.com The activity of these compounds is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

For example, derivatives of pyrrolidine-2,5-dione fused to a dibenzobarrelene backbone showed moderate antimicrobial activities, with MIC values ranging from 16 to 256 µg/mL against various bacterial and yeast species. nih.govresearchgate.net Other studies have reported that specific pyrrolidine-2,5-dione derivatives exhibit notable antibacterial effects against Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae. bohrium.com

In addition to direct antimicrobial action, interfering with bacterial communication, known as quorum sensing (QS), is an emerging strategy to combat bacterial virulence. nih.gov QS allows bacteria to coordinate gene expression and collective behaviors, such as biofilm formation and toxin production. researchgate.net While research on pyrrolidine-2,5-dione derivatives as direct QS inhibitors is still developing, related heterocyclic compounds like 2,5-piperazinedione (B512043) have been shown to inhibit the production of QS-dependent virulence factors in Pseudomonas aeruginosa. nih.gov This suggests that the broader class of N-heterocyclic compounds, including pyrrolidine-2,5-diones, may hold potential as anti-virulence agents. researchgate.net

Enzyme Inhibition Beyond Steroidogenesis (e.g., Tyrosinase, SARS-CoV-2 Main Protease, GSK-3β)

The structural features of the pyrrolidine-2,5-dione core make it a versatile scaffold for designing inhibitors of various enzymes involved in different pathological processes.

Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for developing agents to treat hyperpigmentation disorders and for use in cosmetics. nih.gov Several studies have reported on hydroxybenzylidenyl pyrrolidine-2,5-dione derivatives as potent tyrosinase inhibitors. rsc.org One such compound, designated HMP, demonstrated significantly more potent inhibition of mushroom tyrosinase (IC₅₀ = 2.23 µM) than the well-known inhibitor kojic acid (IC₅₀ = 20.99 µM). rsc.orgrsc.org Kinetic analysis revealed HMP to be a competitive inhibitor, and it was also shown to suppress melanin production in B16F10 melanoma cells by inhibiting cellular tyrosinase activity. rsc.orgrsc.org

SARS-CoV-2 Main Protease (Mpro) Inhibition: The main protease (Mpro or 3CLpro) of SARS-CoV-2 is an essential enzyme for viral replication, making it a prime target for antiviral drug development. nih.govresearchgate.net The pyrrolidine scaffold has been investigated as a component of potential Mpro inhibitors. researchgate.net Structure-based drug design and virtual screening efforts have sought to identify compounds that can bind to the active site of Mpro, which includes critical histidine and cysteine residues, thereby inhibiting its function. news-medical.net While direct studies on this compound are limited, the broader class of pyrrolidines is considered a relevant starting point for designing novel inhibitors against this crucial viral enzyme. researchgate.net

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition: GSK-3β is a serine/threonine kinase implicated in a multitude of cellular processes and linked to various diseases, including neurodegenerative disorders, bipolar disorder, and diabetes. ekb.egnih.gov Consequently, the discovery of novel GSK-3β inhibitors is an active area of research. ekb.eg While the direct inhibition of GSK-3β by this compound itself is not extensively documented, various heterocyclic scaffolds are being explored as potential inhibitors. nih.gov The development of small molecules that can modulate GSK-3β activity is a promising therapeutic strategy for a range of complex diseases. ekb.eg

Table 3: Enzyme Inhibitory Activity of Pyrrolidine-2,5-dione Derivatives

| Enzyme Target | Derivative Class | Inhibitory Activity (IC₅₀) | Mechanism |

|---|---|---|---|

| Mushroom Tyrosinase | Hydroxybenzylidenyl pyrrolidine-2,5-dione (HMP) | 2.23 ± 0.44 µM | Competitive |

| SARS-CoV-2 Mpro | Pyrrolidine-based compounds | Under investigation | Binding to catalytic pocket |

| GSK-3β | Heterocyclic scaffolds | Under investigation | ATP-competitive inhibition |

Advanced Mechanistic Elucidation of 1 3 Hydroxypropyl Pyrrolidine 2,5 Dione Biological Interactions

Biochemical Pathway Modulation and Target Identification

Research into the broader family of succinimide (B58015) derivatives suggests that their biological effects are often the result of interactions with specific cellular pathways and molecular targets. While the precise targets of 1-(3-Hydroxypropyl)pyrrolidine-2,5-dione have not been definitively identified, studies on analogous compounds point towards several key areas of biochemical modulation.

Derivatives of succinimide have been shown to possess antiproliferative and cytotoxic properties against various cancer cell lines, including cervix carcinoma (HeLa), breast carcinoma (MCF-7), and colon carcinoma (HT-29). nih.gov The activity of these compounds is often linked to their ability to modulate signaling pathways critical for cell survival and proliferation. For instance, some dicarboximide derivatives have been found to activate mitogen-activated protein kinase (MAPK) pathways, such as p38 kinase and c-Jun N-terminal kinase (JNK), which are involved in cellular responses to stress and can lead to cell cycle arrest and apoptosis. nih.gov

Furthermore, various N-substituted pyrrolidine-2,5-dione derivatives have been identified as multi-target anti-inflammatory agents. These compounds have been shown to inhibit the activity of cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade. This suggests that the pyrrolidine-2,5-dione scaffold can be tailored to interact with the active sites of these enzymes, thereby modulating inflammatory pathways.

The table below summarizes the potential targets of pyrrolidine-2,5-dione derivatives based on studies of analogous compounds.

| Potential Target Family | Specific Enzymes/Pathways | Observed Biological Effect |

| Inflammatory Enzymes | Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2), 5-Lipoxygenase (5-LOX) | Anti-inflammatory |

| Cell Signaling Kinases | p38 Mitogen-Activated Protein Kinase (p38 MAPK), c-Jun N-terminal Kinase (JNK) | Apoptosis, Cell Cycle Arrest |

| Cholinesterases | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Neuromodulatory |

| Digestive Enzymes | α-Amylase, α-Glucosidase | Anti-diabetic |

Molecular Interactions with Enzymatic Systems

The interaction of pyrrolidine-2,5-dione derivatives with enzymatic systems is a key aspect of their biological activity. These interactions can be either covalent or non-covalent, and in some cases, may involve allosteric modulation.

The succinimide ring present in this compound is a well-recognized Michael acceptor, making it susceptible to nucleophilic attack from amino acid residues within the active site of an enzyme. This can lead to the formation of a stable covalent bond, resulting in irreversible enzyme inhibition.

In the context of acetylcholinesterase inhibition, in silico studies of succinimide derivatives have shown that these compounds can fit into the active site of the enzyme, forming non-covalent interactions that block the binding of the natural substrate, acetylcholine. mdpi.com The energy of these interactions, as calculated by docking simulations, correlates with the observed inhibitory potency. mdpi.com

Currently, there is a lack of specific studies investigating the allosteric modulation of enzymes by this compound. However, the diverse biological activities of succinimide derivatives suggest that this is a potential mechanism that warrants further investigation. Allosteric modulators bind to a site on the enzyme distinct from the active site, inducing a conformational change that alters the enzyme's activity. Given the structural diversity of the succinimide family, it is plausible that some derivatives could exhibit allosteric effects on their respective targets.

Cellular Effects and Signaling Pathway Interventions (e.g., Apoptosis, Mitochondrial Disruption)

The cellular effects of pyrrolidine-2,5-dione derivatives are often a downstream consequence of their interactions with specific molecular targets and the subsequent modulation of signaling pathways. A significant body of research has focused on the ability of these compounds to induce apoptosis, or programmed cell death, in cancer cells.

The induction of apoptosis by succinimide derivatives has been shown to involve the activation of the caspase cascade, a family of proteases that execute the apoptotic program. nih.gov Studies have demonstrated that treatment of leukemia cells with certain dicarboximides leads to a significant increase in the activity of caspase-3/7, key executioner caspases. nih.gov This activation is often a result of upstream signaling events, such as the activation of stress-related kinases like p38 and JNK. nih.gov

While direct evidence for mitochondrial disruption by this compound is not available, it is a plausible mechanism contributing to apoptosis. The mitochondria play a central role in the intrinsic apoptotic pathway. Cellular stress can lead to the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm. This, in turn, triggers the activation of the caspase cascade. Given that succinimide derivatives can induce cellular stress and activate stress-related signaling pathways, it is conceivable that they may also impact mitochondrial integrity.

The table below summarizes the observed cellular effects of various pyrrolidine-2,5-dione derivatives.

| Cellular Effect | Signaling Pathway Intervention | Cell Type |

| Apoptosis Induction | Activation of Caspase-3/7, Activation of p38 and JNK pathways | Leukemia cells, Cervical Cancer cells nih.gov |

| Antiproliferative Activity | Inhibition of DNA synthesis | Leukemia cells |

| Cytotoxicity | Not specified | Cervix carcinoma (HeLa), Breast carcinoma (MCF-7), Colon carcinoma (HT-29) nih.gov |

Computational Chemistry and Molecular Modeling in Pyrrolidine 2,5 Dione Research

Quantum Chemical Calculations (e.g., DFT Studies on Reaction Mechanisms)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in elucidating the electronic structure, reactivity, and mechanistic pathways of reactions involving the pyrrolidine-2,5-dione scaffold.

Detailed research findings from DFT studies on related pyrrolidine-2,3-dione (B1313883) derivatives have shed light on reaction mechanisms, such as the reaction between 3-pyrroline-2-one (B142641) derivatives and aliphatic amines. beilstein-journals.org These studies propose reaction pathways based on computational results, indicating that the main product is formed favorably through the pathway with the lowest Gibbs free energy of activation. beilstein-journals.org DFT calculations have demonstrated that kinetic selectivity often plays a more significant role than thermodynamic selectivity in the formation of the primary products. beilstein-journals.org

For instance, in the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones, DFT has been employed to explore the mechanistic aspects of the reaction between a 4-acetyl-3-hydroxy-1,5-diphenyl-3-pyrrolin-2-one and methylamine. beilstein-journals.org Such computational explorations provide a molecular-level understanding that is valuable for optimizing experimental conditions. beilstein-journals.org

Table 1: Application of DFT in Pyrrolidine-dione Research

| Parameter Studied | Computational Method | Key Findings | Reference |

|---|---|---|---|

| Reaction Mechanism | DFT | Elucidation of reaction pathways and transition states. | beilstein-journals.org |

| Product Selectivity | DFT | Kinetic control is often more significant than thermodynamic control. | beilstein-journals.org |

| Molecular Structure | DFT/B3LYP | Optimization of geometric parameters and calculation of vibrational frequencies. | researchgate.net |

| Electronic Properties | HOMO-LUMO analysis | Insights into chemical reactivity and electronic transitions. | researchgate.net |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the binding of small molecules, such as 1-(3-Hydroxypropyl)pyrrolidine-2,5-dione, to biological targets like proteins and enzymes.

In studies of various pyrrolidine-2,5-dione derivatives, molecular docking has been successfully used to predict binding affinities and modes of interaction with therapeutic targets. For example, docking simulations of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives with the 5-HT1A receptor and serotonin (B10506) transporter protein (SERT) have confirmed the results of biological assays. nih.gov Similarly, docking studies have supported the selectivity of certain N-substituted pyrrolidine-2,5-dione derivatives for cyclooxygenase-2 (COX-2) by showing significant interactions with amino acid residues in the enzyme's active site. ebi.ac.uk

MD simulations further enhance the understanding obtained from docking by providing insights into the dynamic behavior of the ligand-target complex over time. These simulations can reveal the stability of binding poses and conformational changes in both the ligand and the target protein. For pyrrolidin-2-one derivatives targeting acetylcholinesterase (AChE), MD simulations have suggested good binding affinity and the formation of stable complexes. researchgate.net

Table 2: Molecular Docking and Dynamics Simulation in Pyrrolidine-dione Research

| Biological Target | Computational Method | Key Findings | Reference |

|---|---|---|---|

| 5-HT1A Receptor & SERT | Molecular Docking | Confirmation of ligand binding modes and affinities. | nih.gov |

| Cyclooxygenase-2 (COX-2) | Molecular Docking | Identification of key interactions for selective inhibition. | ebi.ac.uk |

| Acetylcholinesterase (AChE) | Molecular Docking & MD Simulation | Prediction of stable ligand-protein complexes and binding affinity. | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. This method is instrumental in predicting the activity of new compounds and in understanding the structural features that are important for their biological effects.

The development of QSAR models for pyrrolidine (B122466) derivatives has been a focus of research to guide the synthesis of more potent compounds. frontiersin.org For instance, a review of the pyrrolidine scaffold in drug discovery highlights the importance of elucidating structure-activity relationships (SAR) and QSAR in synthetic pathways to design more active and less toxic drug candidates. frontiersin.org The anticonvulsant activity of pyrrolidine-2,5-dione derivatives, for example, is strongly influenced by the substituents at the 3-position of the pyrrolidine-2,5-dione ring. nih.gov

Predictive Modeling of Pharmacological Profiles

Predictive modeling of pharmacological profiles involves the use of computational tools to forecast the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a compound. These in silico predictions are crucial in the early stages of drug discovery to identify candidates with favorable pharmacokinetic and safety profiles.

For various pyrrolidin-2-one derivatives, ADMET studies have been conducted to predict properties such as CNS activity, oral absorption, and potential for hERG blockade. researchgate.net These predictive models help in prioritizing compounds for further experimental testing and can significantly reduce the attrition rate of drug candidates in later stages of development. In silico pharmacokinetic predictions have also been used to confer the drug-like characteristics of N-substituted pyrrolidine-2,5-dione derivatives. ebi.ac.uk

Analytical Characterization and Spectroscopic Investigations of Pyrrolidine 2,5 Dione Compounds

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)

Spectroscopy is a cornerstone for the molecular structure determination of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide complementary information about the carbon-hydrogen framework, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR are used to map the connectivity of atoms.

¹H NMR: This technique provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For pyrrolidine-2,5-dione derivatives, the protons on the pyrrolidine (B122466) ring typically appear as a singlet or a set of multiplets, while the protons on the N-substituent give characteristic signals corresponding to their specific environment.

¹³C NMR: This method detects the carbon atoms in the molecule, providing information about the carbon skeleton. The carbonyl carbons of the dione (B5365651) are particularly characteristic, resonating at a significantly downfield chemical shift.

In a study of 1,4,5-trisubstituted pyrrolidine-2,3-diones, ¹H NMR spectra in DMSO-d₆ showed aromatic proton peaks in the range of 6.97–7.59 ppm and a singlet at 6.00–6.06 ppm for the proton at the 5-position of the ring. nih.gov The ¹³C NMR spectra for these compounds showed broad peaks around 30 ppm and 191 ppm. nih.gov The broadening of peaks observed in ¹³C NMR spectra can be attributed to the tautomerism of the compounds in a hydrogen-bond accepting solvent like DMSO. nih.gov

Table 1: Example ¹³C NMR Chemical Shifts for a Pyrrolidine-dione Derivative Data is for 4-acetyl-3-hydroxy-5-(4-chlorophenyl)-1-phenyl-3-pyrrolin-2-one, a related dione compound. researchgate.net

| Assignment | Chemical Shift (δ) in ppm |

|---|---|

| C=O (acetyl) | 191.84 |

| C=O (ring) | 164.49 |

| Aromatic Carbons | 120.17 - 136.12 |

| C5 (ring) | 59.70 |

| CH₃ (acetyl) | 30.08 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The pyrrolidine-2,5-dione core contains a cyclic imide group, which has two carbonyl (C=O) groups. These groups produce strong, characteristic absorption bands in the IR spectrum, typically in the region of 1700-1800 cm⁻¹. The exact position of these bands can provide insight into the ring strain and electronic environment. For instance, analysis of various synthesized pyrrolidine-2,5-dione derivatives consistently shows the appearance of a sharp band representing the new imide carbonyl groups. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns. For 1-(3-Hydroxypropyl)pyrrolidine-2,5-dione, the predicted monoisotopic mass is 157.0739 Da. uni.lu High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The table below shows the predicted m/z values for various adducts of the target compound. uni.lu

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 158.08118 |

| [M+Na]⁺ | 180.06312 |

| [M-H]⁻ | 156.06662 |

| [M+K]⁺ | 196.03706 |

| [M+NH₄]⁺ | 175.10772 |

Chromatographic Methods for Purity Assessment and Analysis (e.g., HPLC, UPLC/MS)

Chromatographic techniques are essential for separating components of a mixture and are widely used to assess the purity of synthesized compounds like this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for determining the purity of non-volatile organic compounds. Reversed-phase HPLC (RP-HPLC) is most commonly employed for pyrrolidine-2,5-dione derivatives. derpharmachemica.com In this technique, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. derpharmachemica.comresearchgate.net

A typical method for analyzing succinimide (B58015) involves a C18 column with a mobile phase consisting of a mixture of methanol (B129727) and a phosphoric buffer solution. researchgate.net For applications where the eluent is introduced into a mass spectrometer (LC-MS), volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) are used instead of phosphoric acid. sielc.com The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. Many suppliers of N-substituted succinimides specify purity as >98.0% as determined by HPLC. tcichemicals.comtcichemicals.com

Table 3: Example RP-HPLC Method Parameters for Succinimide Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Symmetry® C18 | researchgate.net |

| Mobile Phase | Methanol and 10 mmol/L phosphoric buffer pH 6.5 (5:95, V/V) | researchgate.net |

| Detection | UV at 210 nm | derpharmachemica.comresearchgate.net |

Ultra-High-Performance Liquid Chromatography/Mass Spectrometry (UPLC/MS)

UPLC is an evolution of HPLC that uses columns with smaller particle sizes (<2 µm), resulting in significantly faster analysis times and higher resolution. sielc.com When coupled with a mass spectrometer, UPLC/MS becomes a powerful tool for both purity analysis and impurity identification, providing molecular weight information for every peak separated by the UPLC system. This method is suitable for analyzing pyrrolidine-2,5-dione derivatives, especially in complex matrices or for identifying low-level impurities. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and conformational details of the molecule in the solid state.

Table 4: Crystal Data for Pyrrolidine-2,5-dione

| Parameter | Value |

|---|---|

| Chemical Formula | C₄H₅NO₂ |

| Crystal System | Orthorhombic |

| a (Å) | 7.3661 (4) |

| b (Å) | 9.5504 (5) |

| c (Å) | 12.8501 (7) |

| Volume (ų) | 904.00 (8) |

| Z (molecules per unit cell) | 8 |

Source: nih.gov

Pre Clinical Efficacy and Pharmacological Evaluation in Animal Models

Efficacy Studies in Seizure Models (e.g., MES, 6 Hz, scPTZ Tests)

There is currently no publicly available scientific literature detailing the efficacy of 1-(3-Hydroxypropyl)pyrrolidine-2,5-dione in established animal models of seizures, such as the maximal electroshock (MES), 6 Hz, or subcutaneous pentylenetetrazole (scPTZ) tests. While the broader class of compounds known as pyrrolidine-2,5-diones has been investigated for anticonvulsant properties, specific data for the 1-(3-hydroxypropyl) derivative is not present in the reviewed literature.

Behavioral Pharmacology Assessments (e.g., Antipsychotic-like Activity, Antidepressant Effects)

No studies were identified that specifically assess the behavioral pharmacology of this compound. Consequently, there is no available data on its potential antipsychotic-like or antidepressant effects in animal models.

Biomarker Studies and Target Engagement in Animal Models

Information regarding biomarker studies and target engagement for this compound in animal models is not available in the current body of scientific literature. Research into the specific molecular targets and biological markers modulated by this compound has not been published.

In Vivo Efficacy in Disease-Specific Animal Models (e.g., Xenograft Models for Cancer)

There are no published studies on the in vivo efficacy of this compound in any disease-specific animal models, including xenograft models for cancer. Therefore, its potential therapeutic effects in such models remain uninvestigated.

Future Directions and Emerging Research Avenues for 1 3 Hydroxypropyl Pyrrolidine 2,5 Dione

Development of Novel Synthetic Methodologies

While established methods for the synthesis of N-substituted succinimides exist, the future of producing 1-(3-Hydroxypropyl)pyrrolidine-2,5-dione and its analogs lies in the development of more efficient, sustainable, and versatile synthetic strategies.

Greener Synthetic Approaches: The principles of green chemistry are increasingly influencing synthetic route design. Future methodologies will likely focus on minimizing waste, reducing the use of hazardous reagents and solvents, and improving energy efficiency. This could involve the exploration of catalyst-free and solvent-free reaction conditions, potentially utilizing mechanochemistry (grinding) or solid-state synthesis to drive reactions.

Flow Chemistry and Continuous Manufacturing: The adoption of flow chemistry offers significant advantages over traditional batch processing, including improved reaction control, enhanced safety, and the potential for seamless scale-up. The development of continuous flow processes for the synthesis of this compound could lead to higher yields, improved purity, and more cost-effective manufacturing.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field. Biocatalytic approaches could offer highly selective and environmentally friendly routes to this compound. This may involve the use of lipases or other hydrolases for the key condensation step, potentially enabling the synthesis of chiral derivatives with high enantiomeric purity.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Green Chemistry | Reduced environmental impact, lower cost, increased safety | Catalyst-free reactions, solvent-free conditions, use of renewable starting materials |

| Flow Chemistry | Improved reaction control, enhanced safety, scalability | Optimization of reactor design, development of in-line purification techniques |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally benign | Enzyme screening and engineering, optimization of reaction media |

Exploration of New Therapeutic Indications

The pyrrolidine-2,5-dione scaffold is associated with a broad range of biological activities, including anti-inflammatory, anticonvulsant, anticancer, and neuroprotective effects. ebi.ac.uknih.govnih.govnih.gov Future research will focus on systematically exploring the therapeutic potential of this compound in these and other disease areas.

Oncology: Numerous pyrrolidine-2,5-dione derivatives have demonstrated significant anticancer activity. nih.govmdpi.com Future investigations will likely involve screening this compound against a panel of cancer cell lines to identify potential antiproliferative effects. Further studies could explore its mechanism of action, which may involve the induction of apoptosis, inhibition of cell cycle progression, or interference with key signaling pathways.

Neurodegenerative Diseases: The neuroprotective properties of certain pyrrolidine-2,5-dione derivatives make this class of compounds promising for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. nih.gov Research into this compound could focus on its ability to protect neurons from oxidative stress, inhibit neuroinflammation, or modulate neurotransmitter systems.

Inflammatory and Autoimmune Disorders: The anti-inflammatory potential of pyrrolidine-2,5-diones is well-documented. ebi.ac.uk Future studies could investigate the efficacy of this compound in models of inflammatory conditions like rheumatoid arthritis, inflammatory bowel disease, or psoriasis. Mechanistic studies would aim to identify its molecular targets within inflammatory pathways.

| Therapeutic Area | Potential Mechanism of Action | Research Focus |

| Oncology | Induction of apoptosis, cell cycle arrest, inhibition of angiogenesis | In vitro cytotoxicity screening, in vivo tumor models, mechanistic studies |

| Neurodegenerative Diseases | Antioxidant activity, anti-inflammatory effects, modulation of neuronal signaling | Cellular models of neurodegeneration, animal models of cognitive decline |

| Inflammatory Disorders | Inhibition of pro-inflammatory cytokines, modulation of immune cell function | In vitro and in vivo models of inflammation, target identification |

Advanced Mechanistic Studies using Multi-Omics Approaches

To fully understand the biological effects of this compound and identify its molecular targets, future research will increasingly rely on advanced "multi-omics" technologies. These approaches provide a global view of the changes occurring within a biological system in response to a chemical compound.

Genomics and Transcriptomics: These techniques can be used to analyze changes in gene expression patterns in cells or tissues treated with this compound. This can provide valuable clues about the signaling pathways and cellular processes that are modulated by the compound.

Proteomics: By studying the entire complement of proteins in a cell (the proteome), researchers can identify proteins that directly bind to this compound or whose expression or activity is altered by the compound. This is a powerful tool for target identification and validation.

Metabolomics: This approach involves the comprehensive analysis of metabolites in a biological sample. Metabolomic profiling can reveal how this compound affects cellular metabolism and can help to elucidate its mechanism of action and potential off-target effects.

| Omics Technology | Information Gained | Application in Research |

| Genomics/Transcriptomics | Changes in gene expression | Identification of affected signaling pathways |

| Proteomics | Protein-drug interactions, changes in protein expression/modification | Target identification and validation |

| Metabolomics | Alterations in metabolic pathways | Elucidation of mechanism of action, assessment of off-target effects |

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Pyrrolidine-2,5-diones

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery. These powerful computational tools can be applied to accelerate the development of new drugs based on the pyrrolidine-2,5-dione scaffold, including derivatives of this compound.

Predictive Modeling: AI algorithms can be trained on large datasets of chemical structures and their associated biological activities to build predictive models. These models can then be used to screen virtual libraries of novel pyrrolidine-2,5-dione derivatives and predict their potential efficacy and safety, prioritizing the most promising candidates for synthesis and experimental testing.

De Novo Drug Design: Generative AI models can be used to design entirely new molecules with desired properties. By providing the model with a set of desired attributes (e.g., high potency against a specific target, low toxicity), it can generate novel chemical structures based on the pyrrolidine-2,5-dione scaffold that have a high probability of success.

Optimization of Synthetic Routes: Machine learning algorithms can be used to analyze vast amounts of chemical reaction data to predict the optimal conditions for the synthesis of this compound and its analogs. This can significantly reduce the time and resources required for chemical synthesis.

| AI/ML Application | Description | Impact on Drug Discovery |

| Predictive Modeling | Using algorithms to predict the biological activity and properties of compounds | Faster and more efficient screening of potential drug candidates |

| De Novo Drug Design | Generating novel molecular structures with desired characteristics | Exploration of new chemical space and design of innovative drugs |

| Synthetic Route Optimization | Predicting optimal reaction conditions for chemical synthesis | Reduced development time and cost of new chemical entities |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(3-Hydroxypropyl)pyrrolidine-2,5-dione, and how can reaction efficiency be optimized?

- Methodological Answer : A key approach involves functionalization of pyrrolidine-2,5-dione derivatives via hydroxypropyl substitution. For example, tosylation followed by elimination reactions can convert dihydroxypyrrolidine-2,5-dione intermediates into maleimide derivatives, which share structural similarities. Density Functional Theory (DFT) studies have been employed to optimize reaction pathways by analyzing transition states and activation energies, ensuring higher yields and selectivity .

Q. How is the structural characterization of this compound performed?

- Methodological Answer : X-ray crystallography is the gold standard for structural elucidation. Programs like SHELX (e.g., SHELXL for refinement) are widely used to resolve crystal structures, leveraging diffraction data to determine bond lengths, angles, and stereochemistry. For instance, derivatives such as 1-(2-chloro-1-(4-chlorophenyl)-2-nitropropyl)pyrrolidine-2,5-dione have been characterized using this method . Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) complement crystallographic data for purity and functional group verification.

Q. What in vitro assays are used to evaluate the biological activity of this compound?

- Methodological Answer : Fluorometric enzyme inhibition assays are common. For related pyrrolidine-2,5-dione derivatives, brain GABA-transaminase activity assays have been conducted to measure IC50 values, comparing results to reference standards like vigabatrin. These assays require controlled pH, temperature, and substrate concentrations to ensure reproducibility . Cell permeability studies, as seen with azaindolylmaleimide derivatives, utilize cell-based models to assess inhibitory effects on targets like GSK-3β .

Advanced Research Questions

Q. How can researchers resolve contradictions between crystallographic data and computational structural models?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., solvent interactions) not captured in static DFT models. To address this, combine experimental data (X-ray or neutron diffraction) with molecular dynamics (MD) simulations. For example, DFT studies on pyrrolidine-2,5-dione derivatives have revealed reaction intermediates that align with crystallographic data only after accounting for solvent effects . Multidisciplinary validation using spectroscopy (e.g., IR, Raman) further bridges gaps between theory and experiment.

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : DFT-based mechanistic studies are critical. By calculating Fukui indices and electrostatic potential maps, researchers identify electrophilic/nucleophilic sites. For instance, studies on tosylation reactions of pyrrolidine-2,5-dione derivatives used B3LYP/6-31G(d) basis sets to map electron density distributions, predicting regioselectivity in substitution reactions . Transition state analysis (e.g., Nudged Elastic Band method) further refines reaction pathway predictions.

Q. How can enantioselective synthesis of this compound be optimized for chiral drug development?

- Methodological Answer : Asymmetric catalysis using chiral ligands (e.g., BINOL-derived catalysts) or enzymatic methods can enhance enantiomeric excess (ee). For pyrrolidine-2,5-dione derivatives, kinetic resolution via lipases or esterases has been explored. DFT-guided design of chiral auxiliaries, combined with X-ray crystallography to confirm stereochemistry, ensures high fidelity in enantiomer separation .

Q. What strategies address discrepancies in enzyme inhibition data across different studies?

- Methodological Answer : Variability in IC50 values often stems from assay conditions (e.g., enzyme source, substrate concentration). Normalize data using reference inhibitors and standardized protocols (e.g., fixed ATP concentrations for kinase assays). For example, fluorometric GABA-transaminase assays in brain homogenates require strict control of cofactors (e.g., pyridoxal phosphate) to ensure consistency . Meta-analyses of published data, adjusting for methodological differences, can reconcile conflicting results.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |